molecular formula C21H24F3N3OS B1231176 Tfpno CAS No. 52172-25-5

Tfpno

Cat. No.: B1231176
CAS No.: 52172-25-5
M. Wt: 423.5 g/mol
InChI Key: AVBCKIGBVSFNGT-UHFFFAOYSA-N
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Description

Trifluoperazine N4'-oxide (Tfpno) is a major metabolite of trifluoperazine (TFP), a phenothiazine-class antipsychotic drug used in the treatment of schizophrenia and anxiety disorders . This compound is formed via hepatic oxidation of TFP's aliphatic side chain.

A specific radioimmunoassay (RIA) was developed to quantify this compound in human plasma, enabling precise measurement of concentrations as low as 20 pg per 200 µL sample with a coefficient of variation <5% . Pharmacokinetic studies in healthy volunteers revealed that this compound exhibits a longer elimination half-life (26.9 ± 14.0 hours) compared to TFP (21.9 ± 6.5 hours), suggesting prolonged systemic exposure .

Properties

CAS No.

52172-25-5

Molecular Formula

C21H24F3N3OS

Molecular Weight

423.5 g/mol

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-10-oxido-2-(trifluoromethyl)phenothiazin-10-ium

InChI

InChI=1S/C21H24F3N3OS/c1-25-10-12-26(13-11-25)9-4-14-27(28)17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

AVBCKIGBVSFNGT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC[N+]2(C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-]

Canonical SMILES

CN1CCN(CC1)CCC[N+]2(C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-]

Synonyms

TFPNO
trifluoperazine N(4')-oxide

Origin of Product

United States

Comparison with Similar Compounds

Trifluoperazine (TFP)

Structural Relationship: Tfpno is the N4'-oxidized derivative of TFP. Pharmacokinetic Differences:

Parameter This compound TFP
Peak Plasma Concentration 3.7 ± 0.7 ng/mL 2.7 ± 0.7 ng/mL
Time to Peak (Hours) 3.2 ± 0.4 3.1 ± 0.8
AUC (0–72 Hours) 51.1 ± 9.8 ng·hr/mL 42.2 ± 6.9 ng·hr/mL
Elimination Half-Life 26.9 ± 14.0 hours 21.9 ± 6.5 hours

Other TFP Metabolites: Sulfoxide and 7-Hydroxytrifluoperazine

Sulfoxide Metabolite :

  • Formed via oxidation of TFP's sulfur atom.
  • Unlike this compound, sulfoxide has reduced receptor affinity due to altered electron distribution, leading to diminished antipsychotic activity .

7-Hydroxytrifluoperazine :

  • Hydroxylation at the 7-position of the phenothiazine ring.
  • Exhibits faster renal clearance compared to this compound, resulting in shorter half-life (~12–18 hours) .

Prochlorperazine N4'-Oxide

Functional Analog :

  • Structurally related to this compound but derived from prochlorperazine (another phenothiazine antipsychotic).
  • Similar oxidation mechanism but differs in substituent groups (e.g., chlorine vs. trifluoromethyl), affecting lipophilicity and blood-brain barrier penetration .

Key Research Findings

Clinical Implications: this compound's prolonged half-life suggests it may contribute to TFP's delayed therapeutic or toxic effects, necessitating monitoring in long-term therapy.

Comparative Stability: this compound is more stable in plasma than sulfoxide, which is prone to further metabolic degradation .

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